Methyl 3-methoxy-2,4,5-trifluorobenzoate
Overview
Description
Methyl 3-methoxy-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 of the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-2,4,5-trifluorobenzoate can be synthesized through the esterification of 3-hydroxy-2,4,5-trifluorobenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-hydroxy-2,4,5-trifluorobenzoic acid and methanol.
Reduction: The compound can be reduced to form corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: 3-hydroxy-2,4,5-trifluorobenzoic acid and methanol.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Methyl 3-methoxy-2,4,5-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-methoxy-2,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with methoxy groups instead of fluorine atoms.
Methyl 2,4,5-trifluorobenzoate: Lacks the methoxy group present in methyl 3-methoxy-2,4,5-trifluorobenzoate.
Ethyl 3-methoxy-2,4,5-trifluorobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties.
Biological Activity
Methyl 3-methoxy-2,4,5-trifluorobenzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid, featuring a methoxy group and three fluorine atoms substituted on the benzene ring. This unique structure contributes to its significant biological activity and potential applications in pharmaceuticals and agrochemicals.
Synthesis
The compound can be synthesized through various methods, including:
- Esterification : The primary method involves the esterification of 3-hydroxy-2,4,5-trifluorobenzoic acid with methanol, typically using sulfuric acid or hydrochloric acid as a catalyst under reflux conditions .
- Methylation : Another method includes the complete methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid using dimethyl sulfate .
Yield and Purity
The synthesis methods yield high purity products, often exceeding 90% yield based on starting materials. Quality control is performed using techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm structure and purity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Its trifluoromethyl substituents are believed to enhance bioactivity by improving lipophilicity and membrane permeability. This makes it a candidate for further pharmaceutical exploration targeting resistant bacterial strains .
The mechanism of action involves interaction with specific molecular targets within biological systems. The fluorine atoms increase the compound's lipophilicity, allowing it to effectively modulate enzyme activity and receptor interactions. This modulation can lead to various biological effects, including potential anti-inflammatory and antimicrobial actions.
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial efficacy of various compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to established antibiotics but with reduced side effects such as phototoxicity .
- Enzyme Inhibition : Interaction studies revealed that the compound inhibits specific enzymes associated with bacterial resistance mechanisms. This suggests that structural modifications could enhance its efficacy against resistant strains .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-methoxybenzoate | C9H10O3 | Lacks fluorine substituents; used in similar applications |
Methyl 2,4-difluorobenzoate | C9H8F2O2 | Contains two fluorine atoms; less reactive than trifluoro derivative |
Methyl 3-fluoro-4-methoxybenzoate | C9H8F1O3 | One fluorine atom; different biological activity profile |
This compound stands out due to its trifluoromethyl groups that significantly enhance its reactivity and bioactivity compared to these similar compounds .
Properties
IUPAC Name |
methyl 2,4,5-trifluoro-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-6(11)4(9(13)15-2)3-5(10)7(8)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNVSUJHRFXTKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443092 | |
Record name | methyl 3-methoxy-2,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136897-64-8 | |
Record name | methyl 3-methoxy-2,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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